molecular formula C13H20O B3429131 4-Heptylphenol CAS No. 72624-02-3

4-Heptylphenol

Cat. No.: B3429131
CAS No.: 72624-02-3
M. Wt: 192.30 g/mol
InChI Key: KNDDEFBFJLKPFE-UHFFFAOYSA-N
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Description

4-Heptylphenol (CAS RN 1987-50-4) is a high-purity organic compound belonging to the class of alkylphenols, with a molecular formula of C13H20O and an average molecular weight of 192.30 g/mol . This compound is part of the human exposome, meaning it is an environmental chemical detected in human blood and is not a naturally occurring metabolite . It is supplied as a solid with a melting point of 28 °C and a purity of >98.0% . Researchers value this compound for its role as a potent, non-electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel . Its potency increases with its lipophilicity (LogP 4.85), and it is believed to activate this nociceptive ion channel by inducing mechanical perturbations and increasing lipid order in the plasma membrane, rather than through covalent binding or oxidative stress . This mechanism makes it a valuable tool for studying pain, inflammation, and chemical sensing in the nervous system. Furthermore, this compound is recognized as an endocrine-disrupting compound (EDC) and appears on relevant regulatory lists, making it a substance of interest for studying the effects of industrial chemicals on hormonal systems . It is classified as hazardous, causing severe skin burns and eye damage, and must be handled with appropriate personal protective equipment . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-heptylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDDEFBFJLKPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037714
Record name 4-Heptylphenol
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1987-50-4, 72624-02-3
Record name 4-n-Heptylphenol
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Record name p-Heptylphenol
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Record name Phenol, heptyl derivs.
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Record name p-Heptylphenol
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Record name Phenol, 4-heptyl-
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Record name 4-Heptylphenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Heptylphenol can be synthesized through various laboratory methods. One common method involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is produced through similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Enzymatic Oxidation by Vanillyl-Alcohol Oxidase

Vanillyl-alcohol oxidase, a covalent flavoprotein, catalyzes regio- and stereospecific conversions of 4-alkylphenols. For 4-heptylphenol, the enzyme primarily oxidizes the alkyl side chain, leading to the formation of 1-(4'-hydroxyphenyl)alkenes as major products. The reaction mechanism involves hydroxylation at the benzylic position, followed by dehydration to generate alkenes .

Key findings:

  • Substrate specificity: Medium-chain 4-alkylphenols (e.g., 4-n-propylphenol, 4-sec-butylphenol) are exclusively converted to alkenes, while shorter chains (e.g., 4-ethylphenol) yield alcohols .

  • Stereochemical outcomes: The enzymatic conversion of 4-n-propylphenol produces a mixture of cis- and trans-isomers of 1-(4'-hydroxyphenyl)propene, with mass spectral analysis confirming identical molecular ions (m/z 134) and diagnostic fragments (132, 107) .

  • Side-chain length effects: Longer alkyl chains (e.g., 4-n-nonylphenol) require extended reaction times (~120 minutes) compared to shorter chains (e.g., 4-n-pentylphenol, 0.5 mM substrate concentration) .

Substrate Major Product Yield Key Observations
4-n-Propylphenol1-(4'-hydroxyphenyl)propene32% alkeneCis-trans isomers formed
2-Methoxy-4-n-propylphenol1-(4'-hydroxyphenyl)propanolPredominantMinimal alkene formation
4-sec-Butylphenol2-(4'-hydroxyphenyl)-sec-buteneLow yieldFragmentation patterns indicate two products

Tyrosinase-Mediated Reactions

Tyrosinase catalyzes the oxidation of substituted phenols, including 4-alkylphenols. For this compound, the enzyme facilitates hydroxylation at the alkyl side chain, though reactivity varies with chain length:

  • Shorter chains (e.g., 4-n-pentylphenol) react faster (60 minutes for full conversion) compared to longer chains (e.g., 4-n-nonylphenol, ~120 minutes) .

  • Active-site interactions: Molecular dynamics simulations reveal that longer alkyl chains rotate in the enzyme’s binding pocket to accommodate steric constraints, weakening π–π stacking with active-site residues (e.g., F264) .

Comparison of reaction kinetics:

Alkyl Chain Length Reaction Time Substrate Concentration Observation
4-n-Pentylphenol~60 minutes0.5 mMRapid conversion
4-n-Heptylphenol~120 minutes0.05–0.5 mMSlower due to chain length

Environmental and Biochemical Implications

This compound has been identified as an endocrine disruptor , exhibiting estrogenic activity that mimics natural steroid hormones . Its biocatalytic reactions are critical for understanding its metabolic fate and environmental persistence. For instance, vanillyl-alcohol oxidase-mediated alkene formation may influence its bioaccumulation or degradation pathways .

Structural and Reactivity Factors

The molecular structure of this compound (C₁₃H₂₀O) includes a heptyl alkyl chain attached to a phenol ring. Reactivity is influenced by:

  • Hydrophobic interactions with enzyme active sites (e.g., A286 in PPO3) .

  • Chain flexibility , which allows rotation to accommodate steric hindrance in enzymatic pockets .

  • Solubility in organic solvents (e.g., methanol, chloroform), affecting reaction efficiencies .

Scientific Research Applications

Industrial Applications

4-Heptylphenol is primarily used as a chemical intermediate in the production of various polymers and resins. Its unique structure allows it to serve as a building block in synthesizing more complex compounds.

  • Polymer Production : The compound is utilized in creating phenolic resins, which are important in adhesives, coatings, and plastics. These materials are valued for their durability and resistance to heat and chemicals.
  • Antioxidants : this compound can function as an antioxidant in rubber and other materials, helping to prevent degradation from oxidative stress during processing and use.

Environmental Research Applications

Given its classification as an alkylphenol, this compound has garnered attention in environmental research due to its potential ecological risks.

  • Toxicity Studies : Research indicates that this compound exhibits varying degrees of toxicity to aquatic organisms. A study using Quantitative Structure-Activity Relationship (QSAR) models predicted its harmful concentration levels in aquatic environments, suggesting that longer alkyl chains increase toxicity .
  • Ecological Risk Assessment : The compound has been included in ecological risk assessments due to its endocrine-disrupting properties. Regulatory bodies are evaluating its impact on aquatic life, particularly concerning its presence in wastewater treatment effluents .

Human Health Implications

This compound is not naturally occurring but has been identified in human blood samples from individuals exposed to this compound or its derivatives . This raises concerns about potential health risks associated with exposure.

  • Metabolism and Toxicology : As part of the human exposome, this compound's metabolites are studied for their effects on human health. Understanding how this compound interacts with biological systems is crucial for assessing its safety .
  • Endocrine Disruption : The compound has been flagged for its potential endocrine-disrupting effects, which may lead to reproductive and developmental issues if exposure occurs at significant levels .

Case Study 1: QSAR Modeling for Aquatic Toxicity

A comprehensive study developed QSAR models to predict the aquatic toxicity of various alkylphenols, including this compound. The findings indicated a significant risk posed by this compound to aquatic organisms, highlighting the need for regulatory scrutiny and further testing to establish safe exposure limits .

Case Study 2: Environmental Monitoring

Monitoring studies have detected this compound in various waterways, emphasizing the importance of understanding its environmental fate and transport mechanisms. These studies contribute to ongoing assessments aimed at mitigating the ecological risks associated with alkylphenols .

Mechanism of Action

4-Heptylphenol is known to interact with estrogen receptors in various organisms, including fish, humans, and rats. It can bind to these receptors and activate them, leading to changes in gene expression and cellular metabolism. This interaction can influence various biological pathways, including inflammation and disrupted neuroendocrine signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkylphenols

Alkylphenols with para-substituted linear or branched alkyl chains are widely studied for their environmental and toxicological impacts. Below, 4-heptylphenol is compared to homologs with alkyl chains ranging from C₁ (methyl) to C₁₀ (decyl).

Physicochemical Properties

Key physicochemical trends include:

  • Example: 4-methylphenol (logP ~1.9) vs. 4-octylphenol (logP ~5.8) .
  • Water solubility : Decreases with longer alkyl chains.

Table 1: Physicochemical Comparison of Para-Substituted Alkylphenols

Compound Name Alkyl Chain Length logP (Trend) Molecular Formula Key Applications
4-Methylphenol 1 Low (~1.9) C₇H₈O Disinfectants, resins
4-Ethylphenol 2 Moderate C₈H₁₀O Pharmaceuticals, fragrances
4-Pentylphenol 5 High C₁₁H₁₆O Surfactants, lubricants
This compound 7 Higher C₁₃H₂₀O Lubricant additives
4-Nonylphenol 9 Very High C₁₅H₂₄O Detergents (restricted in EU)
4-Decylphenol 10 Highest C₁₆H₂₆O Industrial surfactants

Toxicological Profiles

Toxicity varies with alkyl chain length due to differences in bioavailability and receptor interactions:

  • Endocrine disruption: Estrogenic potency generally increases with chain length. 4-Nonylphenol is the most potent, while this compound shows moderate activity .
  • Mitochondrial effects: this compound induces mitochondrial membrane hyperpolarization in placental cells at 10 µM, comparable to bisphenol A and diethylstilbestrol .

Table 2: Comparative Toxicity of Selected Alkylphenols

Compound Name EC₅₀ for Estrogenic Activity (µM) Mitochondrial Impact (Concentration) Regulatory Status
4-Ethylphenol >100 Not studied Unregulated
4-Pentylphenol ~50 Hyperpolarization at 50 µM Under review
This compound ~10 Hyperpolarization at 10 µM SVHC (EU)
4-Nonylphenol ~1 Hyperpolarization at 20 µM Restricted in EU

Environmental Persistence and Regulation

  • Bioaccumulation : Longer alkyl chains (e.g., C₇–C₁₀) correlate with higher persistence in sediments and fatty tissues .
  • Regulatory measures: this compound is listed as an SVHC due to endocrine-disrupting effects, with restrictions effective from 2025 . 4-Nonylphenol faces stricter bans in consumer products under EU Directive 2003/53/EC .

Key Research Findings

Structural Activity Relationship (SAR): Para-substituted alkylphenols with C₇–C₁₀ chains exhibit optimal balance between lipophilicity and receptor binding, maximizing endocrine disruption .

Mixture toxicity: this compound often coexists with branched isomers in industrial formulations, complicating risk assessments .

Analytical challenges : Detection in environmental samples requires advanced methods like HS-SPME–GC–MS due to low concentrations .

Biological Activity

4-Heptylphenol is an alkylphenol compound that has garnered attention due to its biological activities, particularly its interactions with biological systems and potential endocrine-disrupting properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound, with the chemical formula C15_{15}H24_{24}O, is characterized by a heptyl group attached to the para position of a phenolic ring. The lipophilicity of this compound is indicated by its logP value of 4.85, which suggests significant hydrophobic properties that may influence its biological interactions .

1. Interaction with TRPA1 Receptors

Research has shown that this compound acts as an agonist for the transient receptor potential ankyrin 1 (TRPA1) channel. This interaction is crucial for understanding its potential effects on sensory neurons and pain pathways. The following table summarizes the concentration-dependent effects of various alkylphenols, including this compound, on mTRPA1 activity:

CompoundEC50_{50} (µM)LogP
4-Methylphenol>10002.18
4-Ethylphenol1002.63
4-Propylphenol203.07
This compound 5 4.85
4-Octylphenol<55.30

As seen in the table, this compound induces significant intracellular calcium responses at low concentrations (5 µM), indicating strong activity compared to shorter-chain analogs .

2. Endocrine Disruption Potential

Phenolic compounds, including alkylphenols like this compound, are known for their potential to mimic estrogen and disrupt endocrine function. A study examining hindered phenols found that these compounds can interact with estrogen receptors (ER), raising concerns about their role in reproductive and developmental toxicity .

The following table summarizes findings related to the estrogenic activity of various alkylphenols:

CompoundEstrogenic Activity
NonylphenolHigh
OctylphenolModerate
This compound Moderate to High
ButylphenolLow

This data suggests that while this compound exhibits moderate to high estrogenic activity, it may not be as potent as nonylphenol but still poses risks for endocrine disruption .

Case Study: Toxicity Assessments

A case study focusing on the toxicological profile of alkylphenols highlighted the acute toxicity and skin irritation potential of compounds similar to this compound. In laboratory assessments, severe skin irritation was observed with prolonged exposure to high concentrations of related phenolic compounds .

Key findings from this case study include:

  • Skin Irritation: Application of nonylphenols resulted in necrosis and severe irritation in rabbit models.
  • Reproductive Toxicity: Alkylphenols have been classified under reproductive toxicity categories due to their endocrine-disrupting capabilities.

These findings underscore the importance of evaluating the safety profiles of alkylphenols like this compound in consumer products and environmental contexts .

Environmental Impact

The environmental persistence and bioaccumulation potential of alkylphenols are critical factors for assessing their ecological risks. Studies indicate that compounds like this compound can accumulate in aquatic environments, posing risks to wildlife . The following table summarizes ecotoxicity data relevant to alkylphenols:

CompoundPNEC (µg/L)Aquatic Toxicity Level
Nonylphenol2High
Octylphenol5Moderate
This compound 2 Moderate

The predicted no-effect concentration (PNEC) for aquatic environments indicates that even low concentrations can have adverse effects on aquatic organisms, necessitating further research into mitigation strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Heptylphenol
Reactant of Route 2
Reactant of Route 2
4-Heptylphenol

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